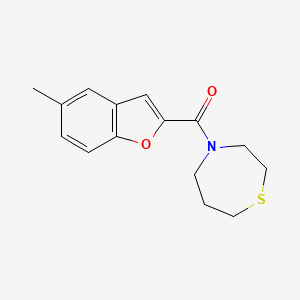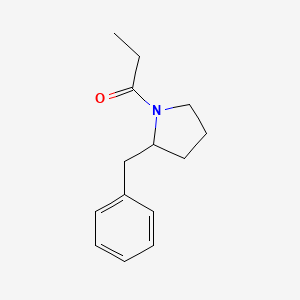![molecular formula C16H15N3O2 B7570806 N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide, also known as HU-331, is a synthetic cannabinoid compound that has been extensively researched for its potential therapeutic benefits. It is a non-psychotropic compound that does not produce the psychoactive effects associated with other cannabinoids such as THC. HU-331 has shown promise in treating a variety of medical conditions, including cancer, inflammation, and neurodegenerative diseases.
作用机制
The mechanism of action of N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is not fully understood, but it is believed to work by interacting with the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, inflammation, and immune function. N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is thought to interact with the CB2 receptor, which is primarily found in immune cells and is involved in regulating immune function and inflammation.
Biochemical and Physiological Effects
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide in lab experiments is that it is a non-psychotropic compound, meaning that it does not produce the psychoactive effects associated with other cannabinoids such as THC. This makes it easier to study its effects on the body without the confounding effects of psychoactivity. However, one limitation of using N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are many potential future directions for research on N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide. One area of research could be to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Additionally, further research could be done to understand its mechanism of action and how it interacts with the endocannabinoid system. Another potential area of research could be to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research could be done to explore its potential as an anti-inflammatory agent and its potential use in treating inflammatory diseases such as arthritis.
合成方法
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 4-hydroxybenzyl alcohol with methyl anthranilate to form the intermediate compound, which is then reacted with hydrazine hydrate and acetic anhydride to form the final product, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide.
科学研究应用
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic benefits. Scientific research has shown that N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to have neuroprotective effects and can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(10-11-6-8-12(20)9-7-11)16(21)15-13-4-2-3-5-14(13)17-18-15/h2-9,20H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJFFZCQHCDZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one](/img/structure/B7570744.png)
![5-[(9-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-2-one](/img/structure/B7570746.png)
![[2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7570757.png)
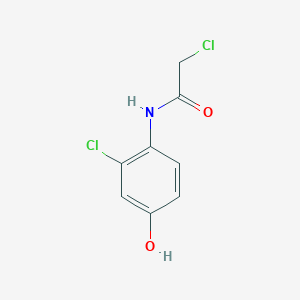
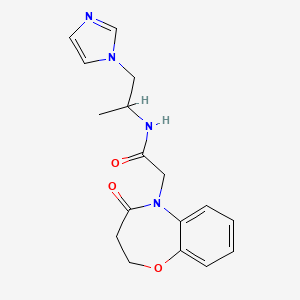
![5-[1-(Cyclohexylmethyl)piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7570775.png)
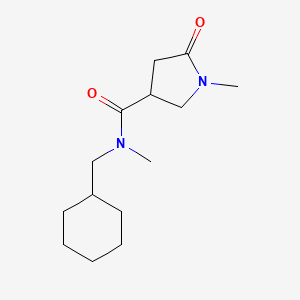
![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)
